molecular formula C21H21Cl2N3O3S3 B2795301 N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361479-42-7

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2795301
CAS RN: 361479-42-7
M. Wt: 530.5
InChI Key: YRZHPBOANNHILV-UHFFFAOYSA-N
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Description

N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C21H21Cl2N3O3S3 and its molecular weight is 530.5. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Properties

Researchers have synthesized various thiazole and benzamide derivatives with significant interest due to their potential anticancer properties. For instance, pro-apoptotic indapamide derivatives demonstrated anticancer activity, with certain compounds inhibiting melanoma cell lines and various human carbonic anhydrase isoforms, indicative of a broader therapeutic potential (Ö. Yılmaz et al., 2015). Additionally, other studies have synthesized thiazole derivatives showing promise in anticancer evaluation against multiple cancer cell lines, reinforcing the potential of these compounds in cancer therapy (B. Ravinaik et al., 2021).

Antimicrobial and Antifungal Activity

Thiazole derivatives have also been explored for their antimicrobial and antifungal activities. Studies highlight the synthesis of thiazole and benzamide derivatives that exhibit good antimicrobial activity against a range of pathogens, including gram-positive and gram-negative bacteria, as well as fungi (A. Chawla, 2016; D. Bikobo et al., 2017). This suggests their potential use in treating infectious diseases resistant to conventional antibiotics.

Synthesis for Biological and Pharmacological Screening

Various studies have synthesized novel thiazole-containing compounds for biological and pharmacological screening, including antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Snehal Patel et al., 2009). These compounds' versatile biological activities underscore their potential in developing new therapeutic agents across a spectrum of diseases.

Antitubercular Activity

The synthesis and evaluation of novel compounds for antitubercular activity have also been explored, with certain benzamide and thiazole derivatives showing promising results against Mycobacterium tuberculosis, suggesting a potential pathway for developing new antitubercular agents (P. Dighe et al., 2012).

properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N3O3S3/c1-12-7-13(2)10-26(9-12)32(28,29)15-5-3-14(4-6-15)20(27)25-21-24-17(11-30-21)16-8-18(22)31-19(16)23/h3-6,8,11-13H,7,9-10H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRZHPBOANNHILV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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